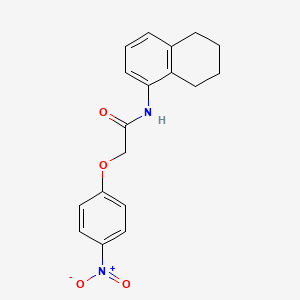![molecular formula C14H19N5O3S B5811181 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as DMPE-TETA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its synthesis method and mechanism of action have been well-documented.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound also inhibits the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine in the brain. This inhibition of MAO-B activity leads to an increase in dopamine levels in the brain, which may contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons in the brain. Additionally, this compound has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from damage.
实验室实验的优点和局限性
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its well-established synthesis method, which allows for easy replication of the compound. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide research. One area of research could focus on the potential use of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research could focus on the potential use of this compound as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, future research could focus on the development of more potent and selective analogs of this compound for use in various therapeutic applications.
合成方法
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenethylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with sodium azide and methyl iodide. The final product is obtained through the reaction of the intermediate with acetic anhydride and thioacetic acid. The synthesis method for this compound has been well-established and can be easily replicated in a laboratory setting.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-19-14(16-17-18-19)23-9-13(20)15-7-6-10-4-5-11(21-2)12(8-10)22-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHJYASWVDSHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
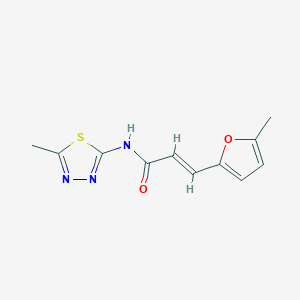
![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)
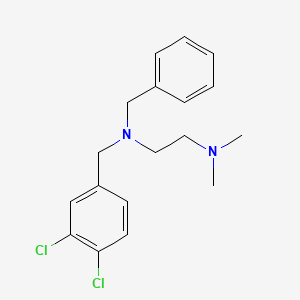
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
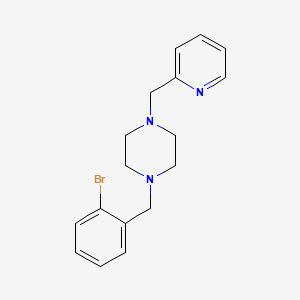

![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)
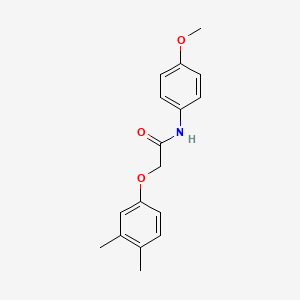

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
